2-Nitro-4-(trifluoromethyl)-1-vinylbenzene
CAS No.: 1553981-34-2
Cat. No.: VC2735611
Molecular Formula: C9H6F3NO2
Molecular Weight: 217.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1553981-34-2 |
|---|---|
| Molecular Formula | C9H6F3NO2 |
| Molecular Weight | 217.14 g/mol |
| IUPAC Name | 1-ethenyl-2-nitro-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2 |
| Standard InChI Key | NSVXCXGPBBCMLN-UHFFFAOYSA-N |
| SMILES | C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene, with the IUPAC name 1-ethenyl-2-nitro-4-(trifluoromethyl)benzene, is an aromatic compound with three distinct functional groups strategically positioned on a benzene ring. The compound is registered with CAS number 1553981-34-2 and possesses the molecular formula C9H6F3NO2, corresponding to a molecular weight of 217.14 g/mol .
The compound's structure consists of a benzene core with the following substitution pattern:
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A vinyl group (-CH=CH2) at position 1
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A nitro group (-NO2) at position 2
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A trifluoromethyl group (-CF3) at position 4
This arrangement of electron-withdrawing groups (nitro and trifluoromethyl) alongside the reactive vinyl moiety creates a compound with unique electronic properties and reactivity profiles .
Chemical Identifiers and Structure Representation
Table 1: Chemical Identifiers for 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene
| Identifier Type | Value |
|---|---|
| CAS Number | 1553981-34-2 |
| Molecular Formula | C9H6F3NO2 |
| Molecular Weight | 217.14 g/mol |
| IUPAC Name | 1-ethenyl-2-nitro-4-(trifluoromethyl)benzene |
| InChI | InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2 |
| InChI Key | NSVXCXGPBBCMLN-UHFFFAOYSA-N |
| SMILES | C=CC1=C(C=C(C=C1)C(F)(F)F)N+[O-] |
| PubChem CID | 90034343 |
The structural arrangement of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene provides important insights into its chemical behavior and reactivity patterns, which are largely influenced by the electronic effects of its substituent groups .
Physical and Chemical Properties
The physical and chemical properties of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene are determined by the nature and orientation of its functional groups. While comprehensive experimental data specifically for this compound is limited in the scientific literature, several properties can be inferred from its structure and similar compounds.
Physical Properties
The compound is likely to exist as a yellow to pale yellow liquid or crystalline solid at room temperature, similar to other substituted nitrobenzenes with comparable molecular weights. The presence of the trifluoromethyl group typically enhances lipophilicity while the nitro group contributes to increased polarity and potential hydrogen bonding capabilities.
Chemical Properties
The chemical properties of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene are largely determined by its three functional groups, each contributing distinct reactivity patterns:
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The vinyl group (-CH=CH2) provides sites for addition reactions, polymerization, and oxidation processes.
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The nitro group (-NO2) serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution and providing a site for reduction to amino groups.
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The trifluoromethyl (-CF3) group contributes to the compound's lipophilicity and metabolic stability while also exerting electronic effects on the aromatic system.
The combined effects of these groups create a compound with rich chemical behavior, capable of participating in various chemical transformations.
Chemical Reactions and Reactivity
The reactivity profile of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene is characterized by the distinctive chemical behaviors of its three functional groups. Understanding these reactivity patterns is crucial for evaluating the compound's potential applications in chemical synthesis and other fields.
Reactions of the Vinyl Group
The vinyl group can participate in various addition reactions, including:
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Polymerization: The compound can potentially undergo radical or ionic polymerization through its vinyl group, leading to polymeric materials with nitro and trifluoromethyl functionalities along the backbone.
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Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents such as potassium permanganate or ozone.
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Addition Reactions: Electrophilic addition reactions with hydrogen halides, halogens, or water (in the presence of acids) can occur at the vinyl double bond.
Reactions of the Nitro Group
The nitro group contributes significantly to the compound's reactivity:
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Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalysts, providing access to amino derivatives with altered electronic properties.
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Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group provides unique reactivity patterns:
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Nucleophilic Substitution: Under specific conditions, the trifluoromethyl group can participate in nucleophilic substitution reactions with strong nucleophiles.
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Electronic Effects: The strong electron-withdrawing nature of the CF3 group influences the reactivity of other functional groups on the aromatic ring.
| Functional Group | Position | Reaction Types | Potential Products |
|---|---|---|---|
| Vinyl | 1 | Addition, Polymerization, Oxidation | Alkyl derivatives, Polymers, Aldehydes/Carboxylic acids |
| Nitro | 2 | Reduction, Activation for nucleophilic substitution | Amino derivatives, Substituted aromatics |
| Trifluoromethyl | 4 | Electronic effects, Nucleophilic substitution (limited) | Modified aromatics with altered electronic properties |
Comparison with Similar Compounds
Comparing 2-nitro-4-(trifluoromethyl)-1-vinylbenzene with structurally related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)-1-vinylbenzene but differ in key functional groups:
Table 4: Comparison of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene with Related Compounds
Comparison of Reactivity and Properties
The unique structural features of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene influence its reactivity and properties compared to similar compounds:
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Compared to Aniline Derivatives: The vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene provides sites for addition reactions that are absent in amino analogs, while lacking the nucleophilicity that characterizes amine-containing compounds.
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Compared to Phenol Derivatives: Without the hydroxyl group, 2-nitro-4-(trifluoromethyl)-1-vinylbenzene has reduced hydrogen bonding capabilities but enhanced stability toward certain oxidative conditions.
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Compared to Benzonitrile Derivatives: The vinyl group offers different reactive pathways compared to the nitrile group, particularly in terms of addition reactions and polymerization potential.
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Compared to Positional Isomers: The positioning of the nitro group at the ortho position relative to the vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene creates unique electronic and steric effects that influence reactivity patterns compared to its positional isomers .
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 2-nitro-4-(trifluoromethyl)-1-vinylbenzene and confirm its structure and purity.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the vinyl protons (typically between δ 5-7 ppm) and aromatic protons.
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13C NMR would reveal the carbon framework, with the trifluoromethyl carbon showing characteristic splitting due to C-F coupling.
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19F NMR would provide specific signals for the fluorine atoms in the trifluoromethyl group.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro group (asymmetric stretching around 1530-1500 cm-1 and symmetric stretching around 1350-1330 cm-1), C=C stretching of the vinyl group (around 1640-1600 cm-1), and C-F stretching (1100-1000 cm-1).
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Mass Spectrometry: Would provide molecular weight confirmation (M+ at m/z 217) and characteristic fragmentation patterns.
Chromatographic Methods
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Gas Chromatography (GC): Useful for purity assessment, with retention time dependent on the column type and conditions used.
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High-Performance Liquid Chromatography (HPLC): Provides another method for purity determination and potential separation from structurally similar compounds.
Other Analytical Methods
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X-ray Crystallography: If crystalline, this technique would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.
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Elemental Analysis: Would confirm the elemental composition (C, H, N, O, F) and provide a purity assessment.
Future Research Directions
Based on the current understanding of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, several promising research directions emerge that could expand its applications and enhance our knowledge of its properties.
Synthetic Methodology Development
Future research could focus on developing efficient and scalable synthetic routes specifically for 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, potentially employing:
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Modern transition metal-catalyzed coupling reactions to introduce the vinyl group selectively.
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Flow chemistry approaches to optimize reaction conditions and improve yields.
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Green chemistry principles to develop more environmentally friendly synthetic routes.
Material Science Applications
The compound's structural features suggest potential applications in material science:
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Investigation of polymerization behavior to develop specialty polymers with unique properties.
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Exploration of the compound's potential in functional materials, such as electronics or sensors, leveraging the electronic properties of the nitro and trifluoromethyl groups.
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Development of surface-modification strategies utilizing the compound's reactive vinyl group.
Medicinal Chemistry Investigations
Given the importance of fluorinated compounds in drug development, future research might explore:
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Systematic evaluation of the compound's biological activities, particularly antimicrobial and anticancer properties.
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Structure-activity relationship studies using 2-nitro-4-(trifluoromethyl)-1-vinylbenzene as a scaffold for developing bioactive molecules.
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Investigation of the compound's metabolic stability and pharmacokinetic properties as a potential drug candidate or intermediate.
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